Methyl 2-(methoxymethyl)morpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methoxymethyl)morpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methoxymethyl)morpholine-2-carboxylate typically involves the reaction of morpholine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The general reaction conditions include:
Reactants: Morpholine, formaldehyde, methanol
Catalyst: Acid (e.g., hydrochloric acid)
Temperature: Room temperature to moderate heating
Solvent: Methanol or a similar solvent
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous feeding: of reactants into the reactor
Maintaining optimal temperature and pressure: conditions
Efficient separation: of the product from the reaction mixture using distillation or crystallization techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxymethyl)morpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of morpholine oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted morpholine compounds.
Scientific Research Applications
Methyl 2-(methoxymethyl)morpholine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(methoxymethyl)morpholine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Methyl 2-(methoxymethyl)morpholine-2-carboxylate can be compared with other morpholine derivatives, such as:
- Methyl 2-morpholinecarboxylate hydrochloride
- 2-(2-Methoxyphenyl)morpholine hydrochloride
- Methyl 2-pyrrolecarboxylate
Uniqueness
The presence of the methoxymethyl group in this compound imparts unique chemical properties, such as increased solubility and reactivity, compared to other morpholine derivatives. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(methoxymethyl)morpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-11-6-8(7(10)12-2)5-9-3-4-13-8/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIPLGYXJXSQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNCCO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.